Ftfmp-fpim
Overview
Description
Ftfmp-fpim is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a synthetic peptide that has been synthesized using solid-phase peptide synthesis. Ftfmp-fpim has been found to have a wide range of biochemical and physiological effects, making it a promising tool for use in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Ftfmp-fpim can be achieved through a multi-step reaction pathway starting from commercially available starting materials.
Starting Materials
2,4,6-trifluorophenol, 4-fluoro-3-nitrobenzaldehyde, diethyl malonate, 1,3-diaminopropane, piperidine, triethylamine, hydrochloric acid, sodium hydroxide, sodium carbonate, potassium carbonate, acetic anhydride, acetic acid, ethyl acetate, methanol, chloroform, dichloromethane
Reaction
Step 1: Synthesis of 4-fluoro-3-nitrophenol by reacting 2,4,6-trifluorophenol with 4-fluoro-3-nitrobenzaldehyde in the presence of triethylamine and acetic anhydride., Step 2: Synthesis of 4-fluoro-3-aminophenol by reducing 4-fluoro-3-nitrophenol with sodium borohydride in methanol., Step 3: Synthesis of 2-(4-fluoro-3-aminophenoxy)acetic acid by reacting 4-fluoro-3-aminophenol with diethyl malonate in the presence of potassium carbonate and acetic acid., Step 4: Synthesis of 2-(4-fluoro-3-aminophenoxy)acetamide by reacting 2-(4-fluoro-3-aminophenoxy)acetic acid with acetic anhydride in the presence of triethylamine., Step 5: Synthesis of N-(2-(4-fluoro-3-aminophenoxy)acetyl)-1,3-diaminopropane by reacting 2-(4-fluoro-3-aminophenoxy)acetamide with 1,3-diaminopropane in the presence of triethylamine., Step 6: Synthesis of Ftfmp-fpim by reacting N-(2-(4-fluoro-3-aminophenoxy)acetyl)-1,3-diaminopropane with piperidine in the presence of hydrochloric acid and sodium carbonate, followed by purification with chloroform and dichloromethane.
Mechanism Of Action
The mechanism of action of Ftfmp-fpim is not fully understood. However, it is thought to work by modulating the activity of ion channels in neurons. This leads to changes in the electrical activity of neurons, which can have a wide range of effects on neuronal function.
Biochemical And Physiological Effects
Ftfmp-fpim has a wide range of biochemical and physiological effects. It has been found to modulate the activity of ion channels in neurons, which can lead to changes in electrical activity. It has also been found to have an effect on the release of neurotransmitters, which can affect neuronal communication.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ftfmp-fpim in lab experiments is its relatively simple synthesis. This makes it easy to obtain large quantities of the compound for use in experiments. However, one of the limitations of using Ftfmp-fpim is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Future Directions
There are a number of potential future directions for research on Ftfmp-fpim. One area of research could be to further elucidate its mechanism of action. This could help to design more targeted experiments to investigate its effects. Another area of research could be to investigate its potential therapeutic applications in neurological disorders. This could involve testing its effects in animal models of these disorders. Finally, research could also be done to investigate potential side effects of Ftfmp-fpim, as well as its interactions with other drugs.
Scientific Research Applications
Ftfmp-fpim has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Ftfmp-fpim has been found to have a modulatory effect on the activity of neurons, which could potentially be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S.ClH/c1-8-12(26-15(20-8)19-7-23)14(25)21-9-5-10(22(2)6-9)13(24)18-4-3-11(16)17;/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,24)(H,21,25)(H,19,20,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRRILODWZDXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC=O)C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924585 | |
Record name | N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ftfmp-fpim | |
CAS RN |
123724-77-6 | |
Record name | 5-(5-(((3-Amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)-4-methylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123724776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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